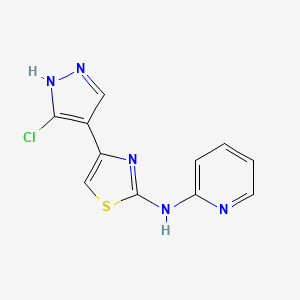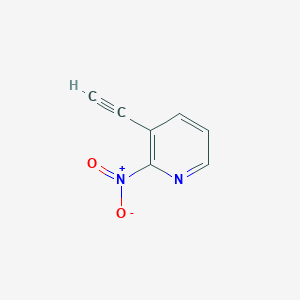
3-Ethynyl-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethynyl group at the third position and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of 3-Ethynyl-2-nitropyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: 3-Amino-2-nitropyridine.
Reduction: 3-Ethynyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethynyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Ethynyl-2-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparación Con Compuestos Similares
3-Nitropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynylpyridine: Lacks the nitro group, resulting in different reactivity and biological properties.
3-Ethynylpyridine: Lacks the nitro group, affecting its chemical and biological behavior.
Propiedades
Número CAS |
1044038-50-7 |
|---|---|
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h1,3-5H |
Clave InChI |
LWLQYWCSTRRVFE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


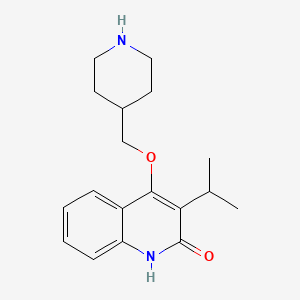
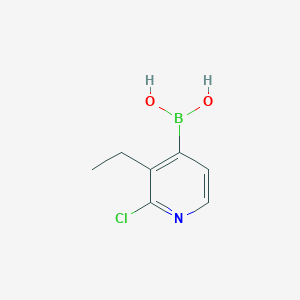

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
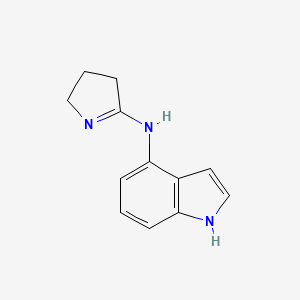
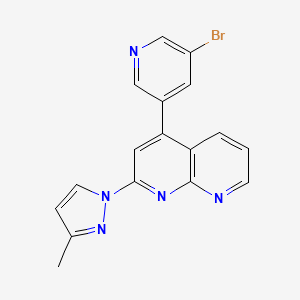
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)

![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
